molecular formula C12H17N3O3 B5398783 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane

8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No. B5398783
M. Wt: 251.28 g/mol
InChI Key: KDSNXQASABGVLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane, also known as MPAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPAC is a spirocyclic compound that contains a pyrazole ring and a spiroether ring system, and it has been shown to possess a range of biological activities.

Scientific Research Applications

8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been studied for its potential applications in a range of scientific research areas, including medicinal chemistry, neuroscience, and biochemistry. 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to possess a range of biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory effects. 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have potential applications in the treatment of neurological disorders, such as epilepsy and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane is not fully understood, but it is believed to act on multiple targets in the central nervous system. 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to modulate the activity of several neurotransmitter systems, including GABAergic, glutamatergic, and cholinergic systems. 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have a range of biochemical and physiological effects. 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to increase the levels of GABA, an inhibitory neurotransmitter in the brain, and to decrease the levels of glutamate, an excitatory neurotransmitter. 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to reduce inflammation in the brain and to protect against oxidative stress. In addition, 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have antinociceptive effects, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its high potency and selectivity for its target systems. 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have a high affinity for its target receptors and channels, allowing for precise modulation of their activity. However, one limitation of using 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane. One area of interest is the development of more potent and selective analogs of 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane, which could have improved therapeutic potential. Another area of interest is the investigation of the long-term effects of 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane on the brain and other organs, as well as its potential for toxicity. Finally, the potential applications of 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane in the treatment of neurological disorders, such as epilepsy and Parkinson's disease, warrant further investigation.

Synthesis Methods

The synthesis of 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with 1,2-diaminoethane in the presence of acetic anhydride. The reaction yields a spirocyclic intermediate, which is then treated with paraformaldehyde and hydrochloric acid to yield the final product, 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane. The synthesis of 8-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane has been optimized to yield high purity and high yield of the final product.

properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-(2-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-14-10(2-5-13-14)11(16)15-6-3-12(4-7-15)17-8-9-18-12/h2,5H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSNXQASABGVLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC3(CC2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816854
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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